

Application Notes: Utilizing CRISPR-Cas9 for Functional Studies of Cytosine Methylation

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Compound of Interest

Compound Name: **1-Methylcytosine**

Cat. No.: **B060703**

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Introduction

Cytosine methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and the maintenance of genome integrity.[\[1\]](#)[\[2\]](#) In mammals, this modification predominantly occurs at the 5th position of the cytosine ring, forming 5-methylcytosine (5mC), particularly within CpG dinucleotides.[\[3\]](#)[\[4\]](#) While other forms of cytosine methylation exist, such as **1-methylcytosine** (m1C), which is more commonly studied in the context of RNA, the vast majority of research into DNA methylation and its functional analysis has centered on 5mC.[\[5\]](#)[\[6\]](#)

The advent of CRISPR-Cas9 technology has revolutionized the field of genetics and epigenetics.[\[7\]](#)[\[8\]](#) By repurposing the system to use a nuclease-deactivated Cas9 (dCas9), researchers can now target specific genomic loci without inducing a DNA double-strand break.[\[9\]](#) Fusing this dCas9 protein to various effector domains, such as the catalytic domain of the Ten-eleven translocation 1 (TET1) enzyme, allows for the precise, targeted removal of DNA methylation.[\[9\]](#)[\[10\]](#) This powerful tool enables direct investigation into the causal relationship between methylation at specific genomic sites and their functional consequences.

These application notes provide a comprehensive overview and detailed protocols for using CRISPR-dCas9 systems to study the function of cytosine methylation, with a focus on targeted demethylation for gene reactivation. The principles and methods described are primarily based on the study of 5mC but provide a foundational framework for investigating other cytosine modifications like m1C.

Principle of Application: Targeted Epigenetic Editing

The core of this application lies in the fusion of a catalytically inactive Cas9 protein (dCas9) to an epigenetic modifying enzyme. For studying the function of methylation, the most common effector is the catalytic domain of TET1, an enzyme that initiates active DNA demethylation by oxidizing 5mC to 5-hydroxymethylcytosine (5hmC).[\[11\]](#)

The workflow involves two key components:

- **dCas9-TET1 Fusion Protein:** The dCas9 protein provides the targeting capability, binding to a specific DNA sequence as directed by the guide RNA. The fused TET1 catalytic domain then performs its enzymatic function at that locus.
- **Single Guide RNA (sgRNA):** A short, synthetic RNA molecule containing a ~20 nucleotide spacer sequence that is complementary to the target DNA region (e.g., a hypermethylated gene promoter). This sequence guides the dCas9-TET1 complex to the desired genomic location.[\[12\]](#)

By introducing these components into cells, researchers can precisely erase methylation marks at a single promoter or enhancer, allowing for the direct assessment of that mark's role in regulating gene expression and cellular phenotype. This approach has been successfully used to reactivate genes silenced by hypermethylation.[\[13\]](#)[\[14\]](#)

Data Presentation

Quantitative data from targeted demethylation experiments is crucial for validating the efficacy and specificity of the CRISPR-dCas9 system. The following tables provide examples of how to structure and present such data.

Table 1: Efficacy of dCas9-Effector Fusions on Targeted Gene Reactivation

This table summarizes the results of an experiment comparing different dCas9-effector proteins aimed at reactivating a methylation-silenced tumor suppressor gene.

Target Gene	Effector Fusion	Cell Line	Avg. Promoter Demethylation (%)	Gene Expression (Fold Change)
MLH1	dCas9-TET1	HEK293	65%	15-fold
MLH1	dCas9-TET1-GADD45A	HEK293	85%	45-fold
MLH1	dCas9-ROS1	HEK293	40%	8-fold
MLH1	dCas9 (No Effector)	HEK293	< 2%	No Change

Data is synthesized based on findings where coupling demethylation and DNA repair pathways enhances gene activation.[13][15]

Table 2: Specificity Analysis of On-Target vs. Off-Target Demethylation

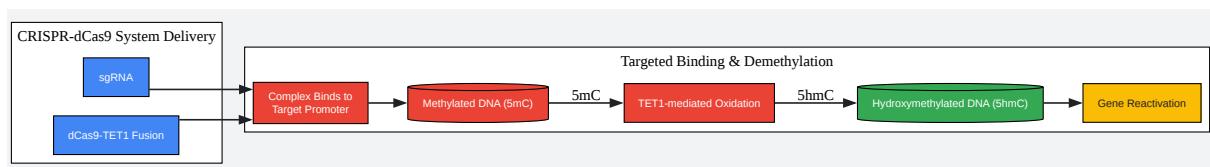
This table presents data from a bisulfite sequencing analysis to assess the specificity of the dCas9-TET1 system.

Genomic Locus	Locus Type	sgRNA Targeting	Avg. Methylation Level (Control)	Avg. Methylation Level (dCas9-TET1)	Change in Methylation
BRCA1 Promoter	On-Target	BRCA1	88%	25%	-63%
BRCA1 Gene Body	Off-Target	BRCA1	45%	43%	-2%
ACTB Promoter	Off-Target	BRCA1	15%	14%	-1%
Chr4:123456	Off-Target	BRCA1	92%	91%	-1%

This table illustrates the high specificity of the CRISPR-dCas9 system for targeted epigenetic editing.

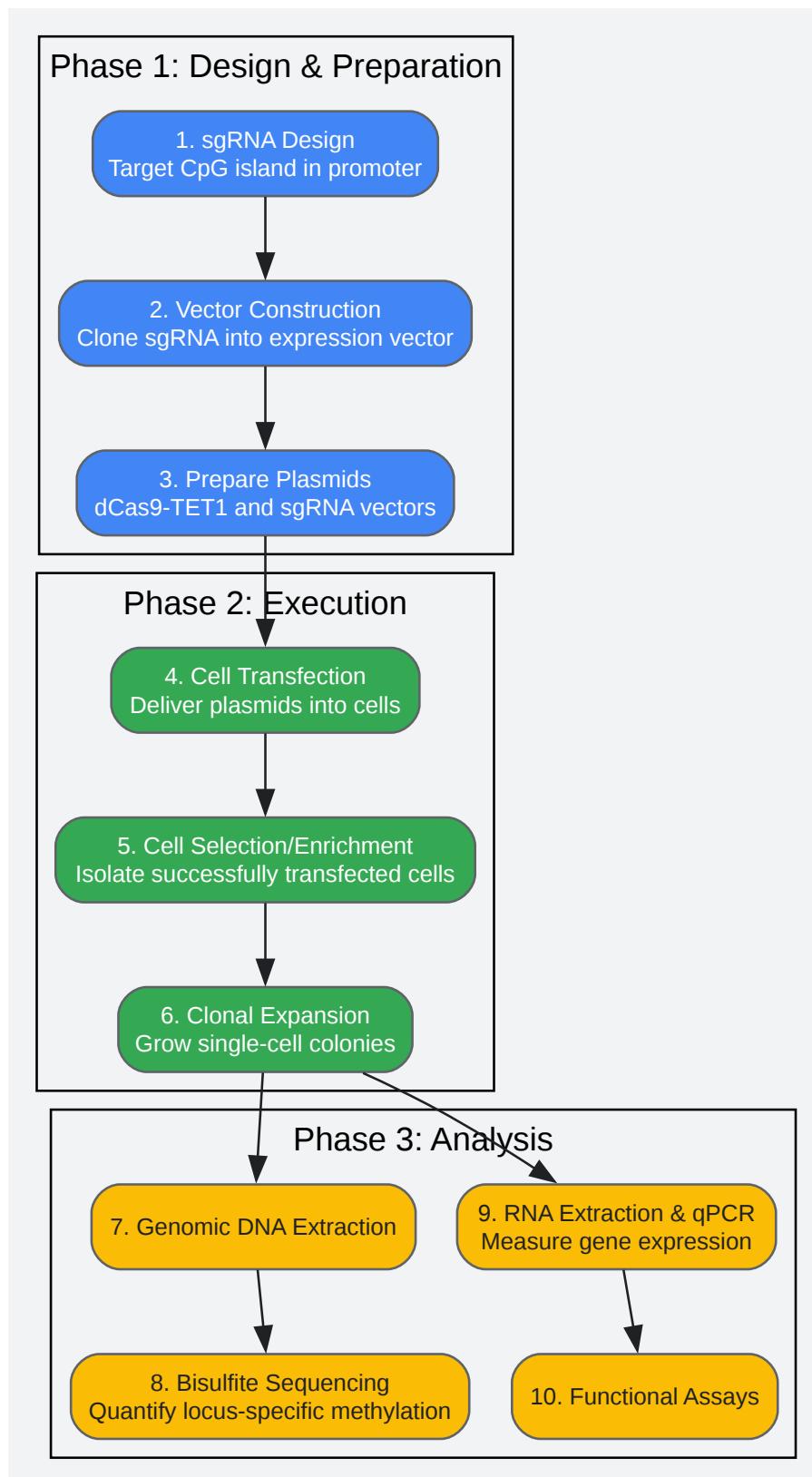
Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz help to visualize the complex biological processes and experimental procedures involved.

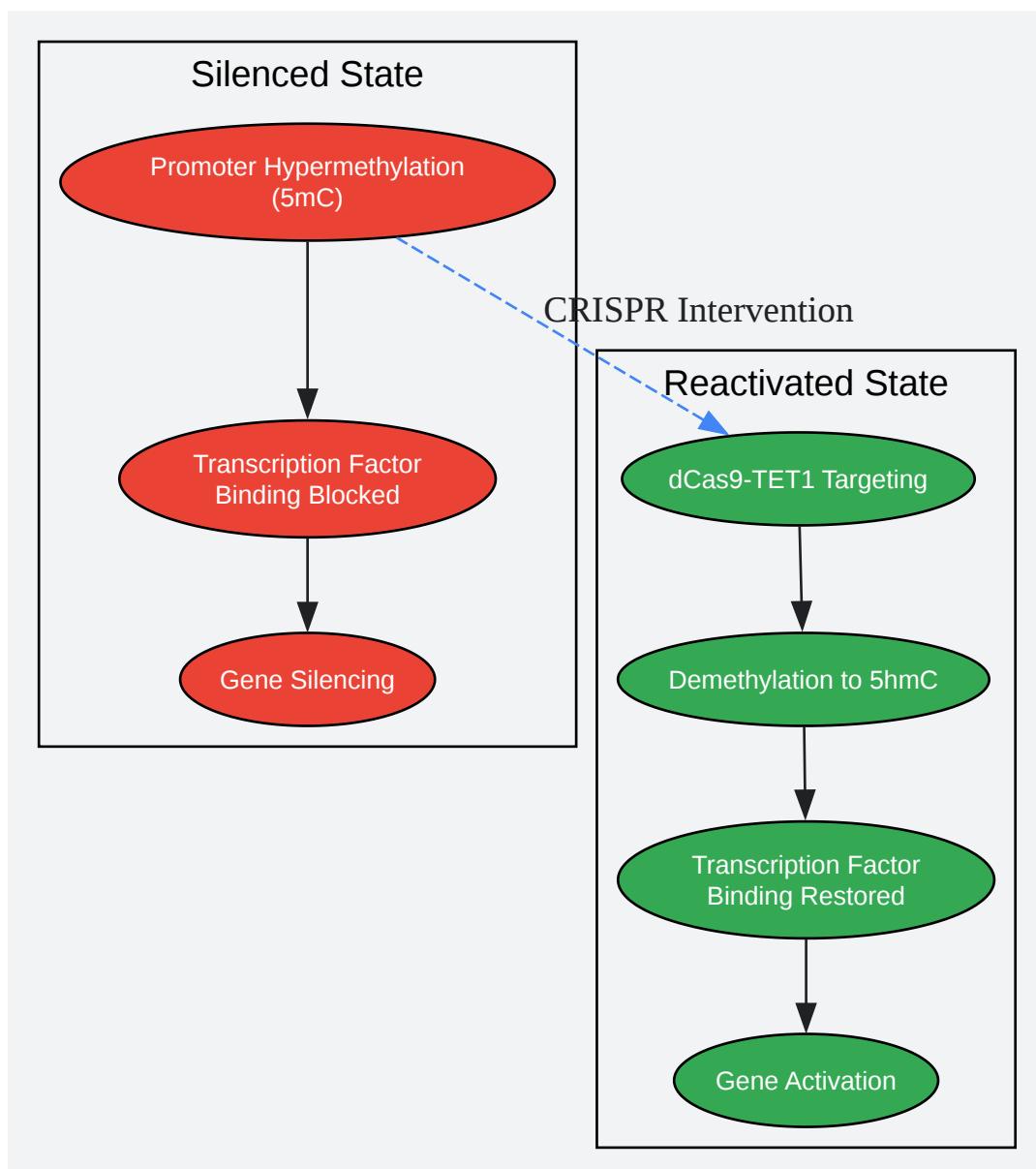


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Caption: Mechanism of targeted DNA demethylation using the CRISPR-dCas9-TET1 system.

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Caption: Experimental workflow for studying methylation function via CRISPR-dCas9.



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Caption: Reversal of methylation-induced gene silencing by CRISPR-dCas9-TET1.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments in the application of CRISPR-dCas9 for targeted demethylation.

Protocol 1: Design and Cloning of sgRNAs for Promoter Targeting

This protocol outlines the steps for designing and preparing sgRNAs to target a specific gene promoter.

Materials:

- Benchling, Geneious, or other sgRNA design software.
- sgRNA expression vector (e.g., pLKO5.sgRNA.EFS.GFP).
- Stellar™ Competent Cells or similar.
- Restriction enzymes (e.g., BsmBI).
- T4 DNA Ligase.
- Oligonucleotides (forward and reverse).
- Plasmid purification kit.

Methodology:

- Target Identification: Identify the CpG island within the promoter region of your gene of interest using a genome browser (e.g., UCSC Genome Browser).
- sgRNA Design: Use bioinformatics tools to design 3-5 sgRNAs targeting the identified CpG island.^[16] Select sgRNAs with high on-target scores and low predicted off-target effects. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *S. pyogenes* Cas9).^[17]
- Oligo Synthesis: Order forward and reverse oligonucleotides for each sgRNA. Add appropriate overhangs for cloning into the expression vector.
- Oligo Annealing: a. Resuspend oligos to 100 µM in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0). b. Mix 1 µL of forward oligo, 1 µL of reverse oligo, 1 µL of 10x T4 DNA Ligase buffer, and 7 µL of nuclease-free water. c. Anneal in a thermocycler: 95°C for 5 min, then ramp down to 25°C at a rate of 5°C/min.

- Vector Digestion and Ligation: a. Digest the sgRNA expression vector with BsmBI for 1 hour at 37°C. b. Ligate the annealed oligos into the digested vector using T4 DNA Ligase for 1 hour at room temperature.
- Transformation and Plasmid Prep: a. Transform the ligation product into competent *E. coli*. b. Plate on appropriate antibiotic selection plates and incubate overnight. c. Pick colonies, grow overnight cultures, and purify the plasmid DNA using a miniprep kit.
- Verification: Verify the correct insertion of the sgRNA sequence via Sanger sequencing.[\[18\]](#)

Protocol 2: Delivery of dCas9-TET1 and sgRNA into Mammalian Cells

This protocol describes the delivery of CRISPR components into a target cell line.

Materials:

- HEK293T or other target cell line.
- DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- dCas9-TET1 expression plasmid.
- Verified sgRNA expression plasmid from Protocol 1.
- Transfection reagent (e.g., Lipofectamine 3000) or electroporation system.[\[19\]](#)
- 6-well plates.
- Puromycin or other selection agent if applicable.

Methodology:

- Cell Seeding: The day before transfection, seed 250,000 cells per well in a 6-well plate to achieve 70-80% confluence on the day of transfection.
- Transfection: a. For each well, dilute 1.25 µg of dCas9-TET1 plasmid and 1.25 µg of sgRNA plasmid in 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine 3000

reagent in 125 μ L of Opti-MEM. c. Add the diluted DNA to the diluted Lipofectamine, mix gently, and incubate for 15 minutes at room temperature. d. Add the DNA-lipid complex to the cells dropwise.

- Incubation: Incubate cells for 48-72 hours at 37°C and 5% CO2.
- Selection (Optional): If your vectors contain a selection marker, add the appropriate antibiotic (e.g., 1-2 μ g/mL puromycin) 48 hours post-transfection. Maintain selection for 3-5 days to enrich for transfected cells.
- Harvesting: After 72 hours (or after selection), harvest a portion of the cells for downstream analysis (DNA and RNA extraction). The remaining cells can be used for clonal expansion or functional assays.

Protocol 3: Quantification of Locus-Specific Demethylation

This protocol details how to measure changes in DNA methylation at the target locus.

Materials:

- Genomic DNA extraction kit.
- Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold™ Kit).
- PCR primers specific for the bisulfite-converted target region.
- Taq polymerase.
- Gel electrophoresis equipment.
- PCR purification kit.
- Sanger sequencing or Next-Generation Sequencing (NGS) service.

Methodology:

- Genomic DNA Extraction: Extract genomic DNA from control and CRISPR-edited cells using a commercial kit. Quantify DNA concentration and purity.
- Bisulfite Conversion: Treat 500 ng of genomic DNA with sodium bisulfite using a commercial kit.^[20] This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
- PCR Amplification: a. Design PCR primers to amplify the target promoter region from the bisulfite-converted DNA. b. Perform PCR using a high-fidelity polymerase suitable for amplification of bisulfite-treated DNA. c. Run the PCR product on an agarose gel to confirm amplification of a single band of the expected size.
- Purification and Sequencing: a. Purify the PCR product from the gel or directly from the PCR reaction. b. Send the purified product for Sanger sequencing. For a more comprehensive and quantitative analysis, use NGS-based targeted deep bisulfite sequencing.
- Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site. Compare the percentage of methylation at the target locus between control and edited cells. Tools like QUMA (Quantification tool for Methylation Analysis) can be used for analysis.

Protocol 4: Analysis of Gene Expression Changes

This protocol is for quantifying the functional outcome (gene reactivation) of targeted demethylation.

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit).
- DNase I.
- cDNA synthesis kit.
- qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
- SYBR Green qPCR Master Mix.

- Real-Time PCR System.

Methodology:

- Total RNA Extraction: Extract total RNA from control and CRISPR-edited cells.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from 1 μ g of total RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): a. Set up qPCR reactions in triplicate for the target gene and the housekeeping gene for each sample. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green Master Mix. b. Run the qPCR plate on a Real-Time PCR instrument using a standard thermal cycling protocol.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta Ct$ method. Normalize the expression of the target gene to the housekeeping gene and compare the expression levels in edited cells to the control cells to determine the fold change in expression.[\[17\]](#)

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